5,5-Difluorooxan-3-amine
Description
Significance of Fluorine in Heterocyclic Chemistry
The presence of fluorine in a heterocyclic molecule can dramatically alter its physicochemical and pharmacological properties. researchgate.netresearchgate.net Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance. nih.gov This high electronegativity can influence a molecule's acidity/basicity, dipole moment, and conformational preferences. researchgate.net
One of the most significant impacts of fluorination is on metabolic stability. tandfonline.com The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can increase a drug's half-life and bioavailability. tandfonline.com Furthermore, the introduction of fluorine can modulate lipophilicity, which is a critical factor in a drug's ability to cross cell membranes. rsc.org Depending on the molecular context, fluorine can either increase or decrease lipophilicity, providing a tool for optimizing a drug candidate's pharmacokinetic profile. nih.gov The strategic placement of fluorine can also lead to enhanced binding affinity with target proteins through various non-covalent interactions. rsc.org
The impact of fluorine in the pharmaceutical industry is substantial, with over 20% of all marketed drugs containing at least one fluorine atom. tandfonline.comrsc.org This includes blockbuster drugs that have had a profound impact on medicine. The first fluorinated drug, fludrocortisone, was approved in 1954, and since then, the number of fluoro-pharmaceuticals has grown exponentially. tandfonline.comnih.gov
Overview of Cyclic Amine and Ether Scaffolds in Synthetic Chemistry
Cyclic amines and ethers are ubiquitous structural motifs in a vast array of natural products and synthetic drugs. mdpi.comresearchgate.net Heterocyclic rings are present in approximately 85% of all biologically active compounds. tandfonline.com
Cyclic Amines: Saturated cyclic amines, such as piperidines and pyrrolidines, are prominent features in many medicinal compounds and are considered valuable building blocks in organic synthesis. mdpi.comnih.gov The nitrogen atom in a cyclic amine can act as a hydrogen bond acceptor, and in the case of secondary amines, as a hydrogen bond donor, both of which are crucial for drug-receptor interactions. stereoelectronics.org These rings are found in drugs across numerous therapeutic areas, including antibiotics, anticancer agents, and antidepressants. mdpi.com
Cyclic Ethers: Cyclic ethers, like the oxane ring in 5,5-Difluorooxan-3-amine, also play a vital role in medicinal chemistry. The ether oxygen can act as a hydrogen bond acceptor, contributing to the binding affinity of a molecule to its biological target. stereoelectronics.org The incorporation of a cyclic ether can influence a molecule's polarity and solubility.
The combination of both an amine and an ether within the same cyclic framework, as seen in oxacyclic amines, provides a versatile scaffold for drug design, offering multiple points for interaction and modification.
Unique Challenges and Opportunities in Difluorinated Heterocycle Research
The synthesis of difluorinated heterocycles presents both unique challenges and significant opportunities for chemists. The introduction of two fluorine atoms onto the same carbon (a gem-difluoro group) can be synthetically challenging. However, the development of new synthetic methodologies has made these structures more accessible.
Challenges:
Reagent Selection: The choice of fluorinating agent is critical. Reagents must be effective and selective to avoid unwanted side reactions.
Reaction Conditions: The conditions for fluorination reactions often need to be carefully controlled to achieve the desired outcome.
Stereocontrol: When creating chiral centers in the molecule, controlling the stereochemistry can be a significant hurdle.
Opportunities:
Novel Building Blocks: Difluorinated heterocycles serve as novel and valuable building blocks for the synthesis of more complex molecules. The presence of the difluoro group can open up new chemical space for drug discovery.
Conformational Control: The gem-difluoro group can exert a significant influence on the conformation of the heterocyclic ring. This conformational locking can lead to a more favorable orientation for binding to a biological target.
Modulation of Physicochemical Properties: As with monofluorinated compounds, the difluoro group can be used to fine-tune properties such as metabolic stability, lipophilicity, and pKa.
Research into the synthesis of these compounds is an active area. For instance, methods for the synthesis of gem-difluorinated 2H-furans and other heterocycles have been developed using difluorocarbene precursors under metal-free conditions. rsc.orgnih.gov Other approaches include the difluoromethylation of heterocycles via radical processes and the use of specialized fluorinating reagents. researchgate.netrsc.org These advancements are paving the way for the exploration of new difluorinated heterocyclic scaffolds with potential applications in medicine and materials science.
Compound Data
Structure
3D Structure
Properties
IUPAC Name |
5,5-difluorooxan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)1-4(8)2-9-3-5/h4H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKUDMMYRXKFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC1(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5,5 Difluorooxan 3 Amine and Analogues
Strategies for Gem-Difluorination in Saturated Cyclic Systems
A principal approach to synthesizing 5,5-difluorooxan-3-amine and related saturated heterocycles involves the late-stage introduction of the gem-difluoro moiety onto a pre-existing cyclic ketone. This transformation of a carbonyl group or an adjacent methylene (B1212753) group into a CF₂ group is a cornerstone of organofluorine chemistry.
Electrophilic fluorination is a common method for the synthesis of α,α-difluoro ketones from ketone precursors. This approach typically involves the stepwise substitution of α-hydrogens with fluorine. Reagents such as Selectfluor (F-TEDA-BF₄) are widely used for this purpose. sapub.orgmdpi.com The mechanism generally proceeds through an enol or enolate intermediate, which attacks the electrophilic fluorine source. sapub.org
The reaction often requires a base to facilitate the formation of the enolate and can be catalyzed by transition metals. For instance, chiral palladium complexes have been used for the enantioselective fluorination of α-chloro-β-keto phosphonates, achieving high enantiomeric excess. beilstein-journals.org Similarly, chiral nickel complexes have proven effective for the α-fluorination of α-chloro-β-ketoesters. beilstein-journals.org For the gem-difluorination of cyclic ketones, the initial monofluorination can enhance the acidity of the remaining α-proton, often facilitating the second fluorination step. sapub.org However, controlling the reaction to prevent over-fluorination and side reactions can be a challenge, requiring careful optimization of reaction conditions such as temperature, base, and solvent. sapub.orgresearchgate.net
Table 1: Examples of Electrophilic Fluorination for Gem-Difluorination
| Catalyst/Reagent System | Substrate Type | Key Features |
|---|---|---|
| Selectfluor | Cyclic β-diketones | Can lead to difluorination under mild conditions, though selectivity can be an issue. sapub.org |
| Chiral Palladium Complex / Selectfluor | α-chloro-β-keto phosphonates | Enables enantioselective synthesis of α-fluoro products. beilstein-journals.org |
| AgNO₃ / Selectfluor | Malonic acid derivatives | Silver catalysis allows for radical decarboxylative fluorination to yield gem-difluoroalkanes. mdpi.com |
Nucleophilic fluorination provides a direct route to gem-difluorinated compounds from ketones and aldehydes. This method utilizes deoxofluorinating reagents that replace the carbonyl oxygen with two fluorine atoms. Commonly used reagents include diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.orgorganic-chemistry.org These reagents are effective for converting a wide range of aldehydes and ketones into their corresponding gem-difluorides. organic-chemistry.orgorganic-chemistry.org
Another approach involves the conversion of ketones into 1,3-dithiolanes, which can then undergo fluorodesulfurization. Treatment of 2,2-diaryl-1,3-dithiolanes with Selectfluor® and pyridinium (B92312) polyhydrogen fluoride (B91410) is one such method. acs.org Thiocarbonyl derivatives like thioketones and thioesters can also be converted to gem-difluorides using Deoxo-Fluor in the presence of a catalyst like SbCl₃. organic-chemistry.org These methods offer an alternative to the direct fluorination of ketones, particularly for substrates that may be sensitive to the conditions of electrophilic fluorination.
Table 2: Common Nucleophilic Deoxofluorinating Reagents
| Reagent | Precursor | Advantages |
|---|---|---|
| Deoxo-Fluor | Ketones, Aldehydes | More thermally stable than DAST, effective for a range of substrates. organic-chemistry.orgorganic-chemistry.org |
| DAST (Diethylaminosulfur trifluoride) | Ketones, Aldehydes | A well-established deoxofluorinating agent. organic-chemistry.org |
| IF₅ | Benzyl sulfides | Allows for desulfurizing difluorination. organic-chemistry.org |
Difluorocarbene (:CF₂) is a versatile intermediate that can be used to construct gem-difluorinated rings through cycloaddition reactions. researchgate.netcas.cn As a moderately electrophilic species, it reacts readily with electron-rich substrates. cas.cn Various reagents can serve as precursors for difluorocarbene, including trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) and sodium bromodifluoroacetate (BrCF₂CO₂Na). organic-chemistry.orgresearchgate.net
A relevant example is the [4+1] cycloaddition of α,β-unsaturated imines with difluorocarbene generated from TFDA. This reaction proceeds through an azomethine ylide intermediate to yield 5,5-difluoropyrrolines, which are analogues of the target oxane system. researchgate.net Similar strategies can be envisioned for the synthesis of fluorooxanes. The synthesis of 5,5-difluorooxazoline-3-amines has been reported from N-acylamidines and TFDA, showcasing the utility of difluorocarbene in building gem-difluorinated five-membered heterocycles. researchgate.net These methods are powerful as they install the gem-difluoro motif during the construction of the heterocyclic ring.
Approaches to Oxane Ring Formation with Integrated Fluorine Moieties
An alternative synthetic paradigm involves the formation of the oxane ring using precursors that already contain the gem-difluoro unit. This strategy relies on robust ring-closing reactions to form the desired heterocyclic scaffold.
Ring-closing reactions are fundamental to the synthesis of cyclic molecules. The success of these intramolecular cyclizations is often governed by factors outlined in Baldwin's rules, which consider the ring size and the geometry of the reacting centers. youtube.comlibretexts.org For the synthesis of fluorooxane scaffolds, a linear precursor containing a gem-difluoro group and terminal reactive functionalities (e.g., a hydroxyl group and a leaving group) can be cyclized.
A powerful demonstration of this strategy is the synthesis of 5-hydroxy-3,3-difluoropiperidines, nitrogen-containing analogues of the target structure. The synthesis begins with 2,2-difluoro-4-pentenoic acid, which undergoes an iodolactonization reaction to form an α,α-difluoro-γ-iodomethyl-γ-butyrolactone. researchgate.net The iodine is displaced with an azide (B81097), and subsequent reduction and rearrangement yield the 3,3-difluoro-5-hydroxy-2-piperidinone. This lactam is then reduced to the final 3,3-difluoro-5-hydroxypiperidine. researchgate.net This multi-step sequence effectively builds the fluorinated heterocyclic ring through a series of intramolecular transformations. Similar ring-closing metathesis and palladium-catalyzed cross-coupling reactions are also established methods for forming macrocycles and could be adapted for the synthesis of six-membered rings. nih.gov
A novel and indirect strategy involves the deconstructive fluorination of existing saturated nitrogen heterocycles. nih.govescholarship.org This method, developed by Sarpong and colleagues, uses a silver-mediated ring-opening fluorination to cleave a C(sp³)–C(sp³) bond in cyclic amines like piperidines and pyrrolidines, followed by the installation of fluorine. nih.govescholarship.org The process transforms a cyclic amine into a linear, fluorine-containing amine derivative. nih.gov
The proposed mechanism involves the oxidation of the cyclic amine to an iminium ion, which is trapped by water to form a hemiaminal. acs.orgnih.gov This hemiaminal then undergoes a silver-mediated homolytic ring-opening to generate an amino alkyl radical, which is subsequently trapped by an electrophilic fluorine source like Selectfluor. nih.govnih.gov This strategy has been applied to a range of N-benzoylated saturated azacycles, including azetidine, pyrrolidine, and azepane. nih.gov While this method cleaves a ring rather than forming one, it represents a unique approach to creating valuable fluorinated amine building blocks from readily available cyclic precursors, which could then potentially be used in subsequent cyclization reactions to build new fluorinated heterocycles. nih.gov
Stereoselective and Enantioselective Synthesis of Fluorinated Oxacyclic Amines
Achieving control over the three-dimensional arrangement of atoms is a central challenge in the synthesis of complex molecules like fluorinated oxacyclic amines. Stereoselective synthesis allows for the preparation of specific stereoisomers, which is critical as different isomers of a chiral molecule often exhibit distinct biological activities. Methodologies for this purpose often rely on the use of chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction. The synthesis of 7-membered carbocyclic β-fluoroamines has been accomplished by combining the enantioselective aza-Henry reaction with ring-closing metathesis, yielding products with high enantiomeric excess. nih.gov
Asymmetric fluorination is a powerful strategy for creating chiral centers containing fluorine. The development of effective chiral catalysts is paramount for these transformations. A significant approach involves chiral anion phase-transfer catalysis, where a chiral catalyst transports a fluorinating agent into an organic phase to react with a substrate.
Key developments in chiral catalyst technology include:
Chiral Bifunctional Phase-Transfer Catalysts: Catalysts featuring a chiral backbone, such as BINOL (1,1'-bi-2-naphthol), with appended functional groups that can interact with both the substrate and the reagent have proven effective. For instance, binaphthyl-based catalysts with bis(diarylhydroxymethyl) substituents have been successfully used in the asymmetric fluorination of cyclic β-keto esters, achieving high enantioselectivities. rsc.org
Hydrogen Bonding Catalysis: Chiral bis-urea catalysts have been designed to form strong hydrogen bonds with fluoride anions (from sources like cesium fluoride), rendering the fluoride soluble and highly reactive in organic solvents. ox.ac.uk This strategy enables the asymmetric ring-opening of intermediates like episulfonium ions with high efficiency. ox.ac.uk
Chiral Phosphoric Acids: These catalysts can generate a chiral ion pair with electrophilic fluorinating agents like Selectfluor. The resulting lipophilic chiral phosphate (B84403) anion acts as a phase-transfer catalyst, shuttling the fluorinating agent into the organic phase and inducing asymmetry in the fluorination of various substrates.
Table 1: Examples of Chiral Catalysts in Asymmetric Fluorination
| Catalyst Type | Example Catalyst | Fluorinating Agent | Substrate Type | Key Feature |
|---|---|---|---|---|
| Bifunctional Phase-Transfer | BINOL-derived with bis(diarylhydroxymethyl) groups | N-Fluorobenzenesulfonimide (NFSI) | Cyclic β-keto esters | High enantioselectivity through a structured chiral environment. rsc.org |
| Hydrogen Bonding | Chiral bis-urea | Cesium fluoride (CsF) | Episulfonium ions | Activates insoluble fluoride via tridentate hydrogen bonding. ox.ac.uk |
When constructing cyclic molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is essential. In the synthesis of fluorinated oxacyclic amines, diastereocontrol is often exerted during the ring-forming (cyclization) step. The stereochemical outcome can be influenced by the inherent properties of the substrate or by the reagents and conditions used.
Substrate-Controlled Diastereoselectivity: The presence of existing stereocenters or specific functional groups in the starting material can direct the approach of reagents, leading to the preferential formation of one diastereomer. An unusual reversal of diastereoselectivity, favoring the syn-aza-Henry product, has been observed in reactions involving certain α-fluoro nitroalkane pronucleophiles, demonstrating a rare instance of fluorine-based diastereodivergence. nih.gov This highlights how the unique electronic properties of fluorine can influence reaction pathways. nih.gov
Reagent-Controlled Diastereoselectivity: The choice of catalyst or reagent can override the intrinsic preferences of the substrate. For example, a stereocontrolled protocol has been developed to construct acyclic α-fluorinated ketimines with excellent diastereoselectivities by using geometry-defined metalloenamines and reacting them with a chiral electrophilic fluorinating agent derived from quinine. nih.gov Furthermore, the synthesis of fluorinated cyclic β-amino acid derivatives can be tuned in a diastereodivergent manner by changing the reaction conditions during an intramolecular aza-Michael reaction, allowing access to different diastereoisomers from a common precursor. researchgate.net
Amination Routes for Fluorinated Oxanes
The introduction of an amine group onto a pre-formed fluorinated oxane ring is a common and versatile strategy. Several amination methods have been developed, ranging from classical reductive amination to modern C-H functionalization techniques.
Reductive amination is a widely used method for forming C-N bonds that converts a carbonyl group into an amine via an intermediate imine. wikipedia.org In the context of synthesizing fluorinated oxacyclic amines, this involves the reaction of a fluorinated oxanone (a ketone within the cyclic ether structure) with an amine, followed by reduction of the resulting imine or enamine intermediate. masterorganicchemistry.com
The choice of reducing agent is critical for the success of the reaction, as it must selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com
Commonly used reducing agents include:
Sodium Triacetoxyborohydride (B8407120) (STAB): A mild and selective reagent, STAB is often the preferred choice for reductive aminations. It is sensitive to water and typically used in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). commonorganicchemistry.com
Sodium Cyanoborohydride (NaBH₃CN): This reagent is stable in mildly acidic conditions, which are ideal for imine formation. masterorganicchemistry.com Its selectivity can be pH-dependent. wikipedia.org
Sodium Borohydride (B1222165) (NaBH₄): As a more powerful reducing agent, NaBH₄ can reduce both ketones and imines. Therefore, its addition is often delayed until imine formation is complete. masterorganicchemistry.comcommonorganicchemistry.com
Amine-Borane Complexes: Newer reagents, such as monotrifluoroacetoxyborane-amine (TFAB-amine) complexes, have been developed as mild, chemoselective agents for direct reductive amination, showing high yields even with challenging substrates. purdue.edu
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics |
|---|---|---|---|
| Sodium Triacetoxyborohydride | STAB | DCE, DCM, THF | Mild and selective for imines; water-sensitive. wikipedia.orgcommonorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol | Stable in mild acid; allows for one-pot reactions. wikipedia.orgcommonorganicchemistry.com |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol (B145695) | Stronger reductant; can reduce ketones and imines. wikipedia.orgcommonorganicchemistry.com |
Direct C-H amination represents a highly atom-economical approach that avoids the need for pre-functionalized substrates (like ketones). acs.org This strategy involves the direct conversion of a C-H bond on the cyclic ether backbone into a C-N bond.
A notable method is the visible light-enhanced C-H amination of cyclic ethers using iminoiodinanes. diva-portal.orgresearchgate.net This process is accelerated by visible light and proceeds through the following proposed steps:
The iminoiodinane is activated by light to generate a nitrene intermediate.
The nitrene undergoes either direct C-H insertion or a hydrogen atom transfer (HAT) followed by radical combination with the cyclic ether.
This forms an N,O-acetal intermediate.
Subsequent reduction of the N,O-acetal with a reducing agent like sodium borohydride yields the final amino alcohol product. diva-portal.org
This method provides a two-step protocol for preparing amino alcohols from simple cyclic ethers. researchgate.net
An alternative two-stage approach involves first constructing the fluorinated oxane ring via a halogen-mediated cyclization, followed by the introduction of the amine group. In this strategy, an electrophilic halogen source (e.g., I₂, Br₂) is used to trigger the cyclization of an unsaturated precursor. mdpi.com
The general process is as follows:
An electrophilic halogen activates an alkene or alkyne moiety within a molecule that also contains a nucleophilic oxygen atom (e.g., a hydroxyl group).
The oxygen atom attacks the activated unsaturated bond in an intramolecular fashion, forming the oxacyclic ring and a halonium intermediate.
This results in a halogenated cyclic ether. The halogen atom serves as a handle for further functionalization.
The final step involves a nucleophilic substitution reaction where an amine displaces the halide, installing the desired amino group onto the fluorinated oxane ring. The halogen-containing molecules from these cyclizations are advantageous as they can be readily functionalized. mdpi.com
Deoxyamination Pathways for Cyclic Ethers
The direct conversion of a hydroxyl group in a cyclic ether to an amine functionality, known as deoxyamination, is a key transformation for accessing compounds like this compound from an alcohol precursor such as 5,5-difluorooxan-3-ol. This approach typically involves the activation of the alcohol to facilitate nucleophilic substitution.
One prominent method is the Mitsunobu reaction , which allows for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including amines, with a characteristic inversion of stereochemistry. organic-chemistry.orgnih.govresearchgate.net The reaction employs a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The alcohol is activated in situ, and a suitable nitrogen nucleophile, such as phthalimide (B116566) or hydrazoic acid (HN₃), can be used. The use of phthalimide requires a subsequent deprotection step (e.g., using hydrazine) to release the primary amine, whereas the azide intermediate is readily reduced to the amine via methods like catalytic hydrogenation or a Staudinger reaction. organic-chemistry.org This pathway is particularly advantageous for controlling the stereochemistry at the C-3 position of the oxane ring. researchgate.net
| Precursor | Reagents | Intermediate/Product | Key Features |
|---|---|---|---|
| 5,5-Difluorooxan-3-ol | 1. PPh₃, DEAD, DPPA 2. PPh₃, H₂O (Staudinger) or H₂, Pd/C | This compound | Proceeds with inversion of configuration; mild reaction conditions. researchgate.netnih.gov |
| 5,5-Difluorooxan-3-ol | 1. PPh₃, DIAD, Phthalimide 2. Hydrazine (NH₂NH₂) | This compound | Gabriel synthesis variant; avoids handling of azides. organic-chemistry.org |
An alternative classical approach involves a two-step sequence. First, the hydroxyl group of the alcohol precursor is converted into a good leaving group, such as a sulfonate ester (e.g., mesylate or tosylate). This is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base. The resulting sulfonate is then displaced by a nitrogen nucleophile in an Sₙ2 reaction. Common nucleophiles include sodium azide, which forms an azido (B1232118) intermediate that is subsequently reduced to the primary amine. researchgate.net This robust method is widely applicable, although it may require more stringent conditions than the Mitsunobu reaction.
Transformations of Fluorinated Precursors to Amines
An alternative strategy involves the synthesis of a fluorinated cyclic precursor that already contains the 5,5-difluorooxane core but requires the introduction of the amine group at the C-3 position. This approach leverages well-established methods for amine synthesis from carbonyls or azides.
Reductive Amination of a Ketone Precursor
One of the most powerful and widely used methods for amine synthesis is the reductive amination of an aldehyde or ketone. acs.orgfrontiersin.orgnih.gov In this context, the synthesis of 5,5-difluorooxan-3-one serves as a key intermediate. This ketone can be reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia, to form an intermediate imine (or enamine), which is then reduced in situ to the target amine. rsc.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity and tolerance of various functional groups. organic-chemistry.org Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also an effective method. frontiersin.org This one-pot procedure is highly efficient for producing primary amines from ketones. acs.orgrsc.org
| Precursor | Amine Source | Reducing Agent | Product |
|---|---|---|---|
| 5,5-Difluorooxan-3-one | NH₄OAc | NaBH₃CN | This compound |
| 5,5-Difluorooxan-3-one | NH₃, EtOH | H₂, Raney Ni | This compound |
Reduction of an Azide Precursor
Another highly reliable pathway involves the reduction of an azide. This route begins with the synthesis of 3-azido-5,5-difluorooxane. This precursor can be prepared via nucleophilic substitution from a corresponding substrate with a suitable leaving group at the C-3 position, such as 5,5-difluorooxan-3-yl methanesulfonate. The azide group is then reduced to a primary amine. This transformation is known for being clean and high-yielding. researchgate.net
Common methods for azide reduction include:
Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) or platinum oxide (PtO₂, Adams' catalyst) catalyst. This method is highly effective and often provides the product in high purity. organic-chemistry.org
Staudinger Reaction: The reaction of the azide with a phosphine, such as triphenylphosphine, forms an iminophosphorane intermediate, which is then hydrolyzed to yield the amine and triphenylphosphine oxide.
Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a catalyst can also effectively reduce azides to amines. organic-chemistry.org
This azide reduction pathway provides a dependable route to the desired fluorinated amine from a stable and accessible fluorinated intermediate. researchgate.net
Mechanistic Investigations of Reactions Involving 5,5 Difluorooxan 3 Amine Precursors and Derivatives
Radical Reaction Pathways in Fluorinated Heterocycle Formation
Radical reactions offer a powerful avenue for constructing complex fluorinated molecules, often under mild conditions. These pathways typically involve the generation of highly reactive radical intermediates that can undergo a variety of transformations, including cyclization and atom transfer reactions.
Single-Electron Transfer (SET) is a fundamental process for initiating radical reaction cascades. In the context of forming fluorinated amines, SET mechanisms are often employed to generate radical cations from amine precursors, which then undergo further reactions. beilstein-journals.org This can be achieved through chemical oxidants, electrochemistry, or, more recently, visible-light photoredox catalysis. beilstein-journals.orgnottingham.ac.uk
A prominent example involves the silver(I)-mediated deconstructive fluorination of cyclic amines, which serve as precursors to fluorinated structures. nih.govnih.gov In one proposed mechanism, the reaction is initiated by the coordination of a silver(I) salt, such as AgBF₄, to the cyclic amine substrate. nih.gov This adduct then interacts with an electrophilic fluorine source like Selectfluor®. A single-electron transfer occurs, generating a highly oxidizing Ag(II) species and a radical dication. nih.govnsf.gov The Ag(II) center subsequently oxidizes the cyclic amine via another SET event, leading to the formation of a radical cation and initiating the C-C bond cleavage and fluorination sequence. nih.govnih.gov
Photoredox catalysis provides an alternative and versatile method for initiating SET processes. nottingham.ac.uk A photocatalyst, upon excitation by visible light, can act as a potent single-electron oxidant or reductant. nottingham.ac.uk For instance, an excited-state photocatalyst can oxidize a neutral amine to its corresponding amine radical cation, a key intermediate that leads to the formation of α-amino radicals. beilstein-journals.org The choice of photocatalyst is critical, as their redox potentials determine which substrates can be activated. nottingham.ac.uk
| Catalyst System | Initiating Process | Key Intermediates | Reference |
| AgBF₄ / Selectfluor® | Chemical Oxidation / SET | Ag(II) species, Radical Cation | nih.govnih.gov |
| [Ir(ppy)₃] | Photoredox Catalysis / Oxidative Quenching | Excited Ir(IV) species, Amine Radical Cation | beilstein-journals.orgnottingham.ac.uk |
| Eosin Y | Photoredox Catalysis / Oxidative Quenching | Dye Radical Anion, Amine Radical Cation | beilstein-journals.org |
Table 1: Examples of Initiating Systems for Single-Electron Transfer (SET) in Amine Functionalization.
The α-amino radical is a crucial intermediate in the functionalization of amines and their derivatives. beilstein-journals.org This species is generated by the removal of a hydrogen atom from the carbon atom alpha to the nitrogen. The formation of an α-amino radical significantly weakens the α-C-H bond, making it susceptible to abstraction. nsf.gov
There are two primary pathways to generate α-amino radicals from an amine radical cation formed via SET:
Direct Hydrogen Atom Abstraction (HAT): A suitable hydrogen atom acceptor can directly abstract the α-hydrogen from the amine radical cation. beilstein-journals.org
Deprotonation followed by Oxidation: The radical cation can be deprotonated by a base to form the α-amino radical. beilstein-journals.orgnottingham.ac.uk
An alternative pathway proposed in some silver-mediated reactions involves a radical dication (formed from the fluorinating agent) directly effecting an α-amino C-H abstraction from the neutral amine substrate to generate the α-amino radical. nih.govnsf.gov This radical can then be oxidized by Ag(II) to an iminium ion. nsf.gov
Once formed, α-amino radicals are typically nucleophilic and can participate in a variety of bond-forming reactions. beilstein-journals.org Their reactivity includes addition to electron-deficient alkenes (Michael acceptors) and radical-radical cross-coupling events. beilstein-journals.orgsioc-journal.cn In the synthesis of β-fluoro α-amino acid derivatives, for example, an ester-substituted α-amino radical can be coupled with an α-fluoro benzylic radical in a photoredox-catalyzed process. sioc-journal.cn The presence of fluorine atoms in precursors, such as in bromodifluoroethylamines, can prevent undesired oxidation of the amine substrate under photoredox conditions, allowing for selective radical cyclization. nottingham.ac.uk
Radical cyclization is a highly effective strategy for constructing heterocyclic rings, including fluorinated oxanes. beilstein-journals.orgacs.org These reactions are typically initiated by the formation of a radical which is tethered to an unsaturated moiety (an alkene or alkyne). The radical then adds intramolecularly to the multiple bond in an exo or endo fashion to form a new ring and a new radical center, which is subsequently quenched.
In the context of fluorinated systems, a common strategy involves generating a carbon-centered radical from a precursor containing a halogen atom. For example, photoredox-catalyzed protocols have been developed for the radical cyclization of bromodifluoroethylamines. nottingham.ac.uk The process is initiated by the generation of a radical that abstracts the bromine atom, creating a carbon-centered radical. This radical then undergoes intramolecular cyclization onto a tethered alkene or alkyne to form the heterocyclic product. nottingham.ac.uk
Another approach involves the addition of an external radical to an allene (B1206475), which generates a stabilized allylic radical intermediate. nih.gov If the allene is part of a larger molecule with a tethered functional group, this can trigger a cyclization cascade. For instance, a trifluoromethyl radical (•CF₃) can add to an allenoic acid, leading to an allylic radical that subsequently cyclizes to form a lactone. nih.gov Such radical addition-cyclization sequences provide a powerful method for preparing complex fluorinated heterocycles from simple acyclic precursors. acs.org
Ionic Mechanisms in C-F Bond Formation and Functionalization
Ionic mechanisms are fundamental to many C-F bond-forming reactions and subsequent functionalizations. These pathways involve the interaction of charged intermediates, such as carbocations and anions, and are broadly categorized into electrophilic and nucleophilic processes.
Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic source of fluorine ("F⁺" equivalent). wikipedia.org This is a primary method for introducing fluorine into organic molecules, including the precursors to 5,5-difluorooxan-3-amine. The most common and effective electrophilic fluorinating agents are those containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org These reagents feature an electron-deficient fluorine atom due to the presence of strong electron-withdrawing groups attached to the nitrogen. wikipedia.org
The precise mechanism of electrophilic fluorination is a subject of ongoing investigation, with evidence supporting both a direct Sₙ2-type pathway and a single-electron transfer (SET) process. wikipedia.org
Sₙ2 Mechanism: In this pathway, the nucleophilic carbon directly attacks the electrophilic fluorine atom, displacing the nitrogen-containing leaving group in a single concerted step.
SET Mechanism: This alternative involves an initial single-electron transfer from the nucleophile to the N-F reagent. This generates a radical cation of the substrate and a radical anion of the fluorinating agent, which then collapse to form the C-F bond. The observation that reactions of aryl Grignard and aryllithium reagents with N-F agents give similar yields supports the Sₙ2 pathway, as the two organometallic reagents have very different tendencies to engage in SET. wikipedia.org However, in other systems, evidence for radical intermediates suggests an SET pathway may be operative. nih.gov
In the fluorination of ketones or their enol equivalents, the reaction proceeds by the attack of the electron-rich enol or enolate on the electrophilic fluorine of a reagent like Selectfluor®. mdpi.com This step forms the C-F bond and generates a carbocationic intermediate, which is then quenched to yield the α-fluorinated product.
| Reagent Name | Abbreviation | Type | Key Feature |
| N-Fluorobenzenesulfonimide | NFSI | Neutral | Effective and commonly used N-F reagent |
| Selectfluor® | F-TEDA-BF₄ | Cationic | Highly reactive, contains a quaternized nitrogen |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral | Early N-F reagent |
Table 2: Common Electrophilic Fluorinating Agents.
Nucleophilic displacement provides a complementary strategy for the synthesis and functionalization of fluorinated heterocycles. This can involve either the displacement of a leaving group by a fluoride (B91410) ion to form a C-F bond or the displacement of a leaving group from a pre-fluorinated ring system by another nucleophile.
The formation of a C-F bond via nucleophilic substitution is challenging due to the high solvation energy of the fluoride anion and the strength of the resulting C-F bond. pku.edu.cn However, in specific systems, this transformation is possible. For example, in the synthesis of substituted 2-azabicyclo[2.1.1]hexanes, a related strained heterocyclic system, a 5-anti-iodo substituent was displaced by fluoride using silver fluoride (AgF). nih.gov Similarly, hydroxyl groups can be converted to fluorides using reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). nih.gov
More commonly, a pre-formed fluorinated heterocycle bearing a suitable leaving group can undergo nucleophilic aromatic substitution (SₙAr) or related displacement reactions. The presence of two electron-withdrawing fluorine atoms at the C5 position of an oxane ring would activate adjacent positions toward nucleophilic attack. Recently, methods have been developed for the nucleophilic displacement of trimethylammonium groups on azaheterocycles by various nucleophiles, including thiols and alkoxides, demonstrating the utility of charged leaving groups in facilitating these substitutions under mild conditions. acs.org This type of strategy allows for the late-stage functionalization of complex fluorinated scaffolds.
Catalytic Cycles in Enantioselective Transformations
Enantioselective transformations are fundamental in synthesizing stereochemically pure compounds, where a catalyst directs the reaction towards the formation of one specific enantiomer over the other. csic.es In the context of this compound derivatives, such transformations are crucial for producing molecules with defined three-dimensional structures, which is often a prerequisite for biological activity. The catalytic cycle typically involves the formation of a transient complex between the chiral catalyst and the substrate, which then proceeds through a lower energy transition state to form the desired enantiomer, regenerating the catalyst for subsequent cycles. beilstein-journals.org
Role of Chiral Catalysts in Inducing Stereoselectivity
Chiral catalysts are the cornerstone of asymmetric synthesis, functioning by creating a chiral environment around the reacting molecules. csic.es This forces the reaction to proceed through a diastereomeric transition state, where the energy difference between the paths leading to the two possible enantiomers dictates the stereochemical outcome. csic.es The design of the chiral catalyst, often a metal complex with a chiral ligand or a purely organic molecule, is critical. nih.govmdpi.com
The stereoselectivity arises from the specific interactions, primarily steric and electronic, between the catalyst and the substrate. mdpi.com For instance, a chiral ligand can effectively block one face of the substrate, allowing a reagent to attack only from the opposite, less hindered face. csic.es In transition-metal catalysis, ligands such as chiral phosphines, N-heterocyclic carbenes (NHCs), or bisoxazolines (Box) coordinate to the metal center, creating a well-defined chiral pocket that controls the orientation of the substrate and the trajectory of the incoming nucleophile or electrophile. csic.esnih.govmdpi.com The choice of metal, such as rhodium, palladium, or iridium, and the specific structure of the chiral ligand are optimized to achieve high diastereo- and enantioselectivity. nih.gov
Table 1: Examples of Chiral Ligand Classes and Their Role
| Ligand Type | Typical Metal | Mechanism of Stereocontrol |
|---|---|---|
| Chiral Phosphoric Acids (CPAs) | (Metal-free) | Acts as a chiral Brønsted acid or hydrogen-bond donor to activate and orient the substrate. mdpi.com |
| Bisoxazolines (Box) | Copper, Rhodium | C2-symmetric ligand creates a chiral pocket, controlling the approach of the substrate. csic.es |
| N-Heterocyclic Carbenes (NHCs) | Iron, Palladium | Steric hindrance and noncovalent interactions from substituents on the NHC ligand direct the stereochemical outcome. nih.gov |
Dynamic Kinetic Asymmetric Transformation (DYKAT)
Dynamic Kinetic Asymmetric Transformation (DYKAT) is a powerful strategy to overcome the 50% theoretical yield limit of a classical kinetic resolution of a racemic starting material. nih.govresearchgate.net This process combines a fast, selective reaction of one enantiomer with the continuous, rapid racemization of the unreactive enantiomer into the reactive one. princeton.edu This dynamic interplay allows, in principle, for the complete conversion of a racemate into a single, enantiomerically pure product. nih.gov
The mechanism requires two catalytic processes to operate concurrently and compatibly:
Racemization: A catalyst (e.g., a ruthenium complex) continuously interconverts the enantiomers of the starting material (e.g., a racemic alcohol or amine precursor). diva-portal.org
Kinetic Resolution: A second catalyst, typically an enzyme (like a lipase) or a chiral chemical catalyst, selectively transforms only one of the enantiomers into the desired product. researchgate.net
For derivatives related to this compound, a DYKAT process could involve the racemization of a chiral precursor ketone or alcohol, coupled with an enantioselective reduction or acylation, to yield a single diastereomer and enantiomer of the target molecule. researchgate.netdiva-portal.org
Elucidation of Specific Reaction Pathways
Understanding specific reaction mechanisms is crucial for optimizing reaction conditions and extending the synthetic utility of this compound precursors and derivatives.
Iminium Ion Chemistry and Reductions
Iminium ions are key electrophilic intermediates in amine chemistry. beilstein-journals.org For a primary amine like this compound or its precursors, the formation of an imine followed by protonation or alkylation leads to an iminium ion. This process, known as reductive amination when coupled with a reduction step, is a cornerstone for synthesizing more complex amines. masterorganicchemistry.comlibretexts.org
The general mechanism proceeds as follows:
Imine Formation: A primary amine reacts with an aldehyde or ketone in a condensation reaction, eliminating water to form an imine (a compound containing a C=N double bond). masterorganicchemistry.comlibretexts.org
Iminium Ion Formation: Under acidic conditions (pH 4-5), the nitrogen of the imine is protonated, forming a positively charged iminium ion. This greatly increases the electrophilicity of the carbon atom. masterorganicchemistry.commasterorganicchemistry.com
Reduction: The iminium ion is then readily attacked by a hydride reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduces the iminium ion over the starting carbonyl compound. masterorganicchemistry.com This reduction of the C=N bond yields the final, more substituted amine. organic-chemistry.org
This pathway allows for the controlled alkylation of amines, avoiding the over-alkylation issues common with direct alkylation using alkyl halides. masterorganicchemistry.com
Table 2: Key Steps in Reductive Amination
| Step | Reactants | Intermediate/Product | Key Features |
|---|---|---|---|
| 1. Nucleophilic Addition | Amine + Aldehyde/Ketone | Hemiaminal/Carbinolamine | Reversible addition of the amine to the carbonyl carbon. libretexts.org |
| 2. Dehydration | Hemiaminal/Carbinolamine | Imine (or Iminium ion) | Acid-catalyzed elimination of water to form the C=N bond. masterorganicchemistry.com |
Stevens Rearrangement Mechanisms for Difluorocarbene-Induced Transformations
The Stevens rearrangement is a reaction that converts quaternary ammonium (B1175870) salts into rearranged tertiary amines. wikipedia.org A modern variant utilizes difluorocarbene (:CF₂) to initiate the transformation of tertiary amines, providing a general route to complex amine structures. researchgate.netnih.gov
The proposed mechanism for this transformation involves several key steps:
Difluorocarbene Generation: Difluorocarbene (:CF₂) is generated in situ from a suitable precursor, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) or sodium chlorodifluoroacetate. researchgate.net
Ylide Formation: The highly reactive difluorocarbene attacks the lone pair of a tertiary amine (a potential derivative of this compound). This forms a key intermediate: a difluoromethyl ammonium ylide. nih.gov
Sigmatropic Rearrangement: This ylide intermediate then undergoes a concerted sigmatropic rearrangement. Depending on the substrate structure (e.g., presence of allyl, benzyl, or propargyl groups), this can be a researchgate.netnih.gov- or a nih.govresearchgate.net-Stevens rearrangement. researchgate.netnih.gov This step involves the migration of a group from the nitrogen atom to the adjacent carbon of the ylide, forming a new C-C bond and yielding the rearranged amine product. wikipedia.org
This method is notable for its ability to accommodate various types of migrating groups under a single set of reaction conditions. researchgate.net
Deamination Mechanisms and Intermediates
Deamination is the process of removing an amino group from a molecule. For primary amines, a common and effective laboratory method involves the formation of a diazonium salt as a key intermediate. researchgate.netyoutube.com
The mechanism typically proceeds as follows:
Diazotization: The primary amine is treated with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (like HCl or H₂SO₄) at low temperatures (0–5 °C). This converts the primary amino group (-NH₂) into a diazonium group (-N₂⁺). researchgate.net
Intermediate Formation: The resulting aliphatic diazonium salt is highly unstable. researchgate.net
Loss of Nitrogen: The diazonium group is an excellent leaving group, and it readily departs as dinitrogen gas (N₂), one of the most stable molecules. This loss generates a highly reactive carbocation intermediate at the carbon atom where the amino group was attached. wikipedia.org
Product Formation: This carbocation can then undergo various subsequent reactions, such as attack by a nucleophile (like water to form an alcohol or a halide ion), elimination to form an alkene, or rearrangement to a more stable carbocation before subsequent reaction. researchgate.net The distribution of products depends heavily on the structure of the substrate and the reaction conditions.
Synthetic Utility and Applications of 5,5 Difluorooxan 3 Amine As a Chemical Building Block
Precursor in Complex Molecule Synthesis
The utility of 5,5-Difluorooxan-3-amine as a precursor is rooted in its capacity to serve as a foundational element for constructing more intricate molecular architectures. rsc.orgcymitquimica.com The presence of both a nucleophilic amine and a fluorinated heterocyclic core allows for a stepwise and controlled elaboration of the molecule.
The inherent functionality of this compound provides a direct entry point to polyfunctionalized fluorinated scaffolds. The amine group can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. These transformations, coupled with the stability of the difluorooxane ring, enable the synthesis of molecules with multiple, strategically placed functional groups. This approach is crucial for creating libraries of compounds for drug discovery, where subtle structural modifications can lead to significant changes in biological activity.
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. nih.govorganic-chemistry.org this compound serves as an excellent starting material for the synthesis of novel fluorinated nitrogen-containing heterocyclic systems. The primary amine can participate in various cyclization reactions, leading to the formation of fused or spirocyclic structures incorporating the difluorooxane moiety. beilstein-journals.org For instance, condensation with dicarbonyl compounds or their equivalents can yield fluorinated pyrazoles, pyrimidines, or other heterocyclic systems, which are of high interest in medicinal chemistry. nih.govbeilstein-journals.org
Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Amine Precursors
| Heterocycle Class | General Synthetic Strategy | Potential Application |
| Pyrazoles | Condensation with 1,3-dicarbonyl compounds | Antiviral, Anti-inflammatory |
| Pyrimidines | Reaction with β-ketoesters or similar synthons | Antiviral, Anticancer |
| Fused Bicyclics | Intramolecular cyclization strategies | CNS agents, Kinase inhibitors |
Role in the Construction of Diverse Fluorinated Scaffolds
The application of this compound extends beyond being a simple precursor to its active role in constructing a wide variety of fluorinated molecular frameworks. psu.edubeilstein-journals.orgnih.govrsc.org Its unique combination of a fluorinated core and a reactive handle makes it a powerful tool for synthetic chemists. cymitquimica.com
Fluorinated amino acids are of great importance in peptide and protein engineering, as they can enhance metabolic stability and modulate conformation. psu.edubeilstein-journals.orgchemrxiv.orgresearchgate.net this compound can be envisioned as a precursor to novel fluorinated β-amino acids. The oxane ring can be opened through various synthetic manipulations, and the amine and a newly generated carboxylic acid function can be positioned to form a fluorinated amino acid backbone. These non-proteinogenic amino acids can then be incorporated into peptides to study structure-activity relationships or to develop therapeutic peptides with improved properties. researchgate.net
Table 2: Potential Fluorinated Amino Acid Structures from this compound
| Amino Acid Type | Key Synthetic Transformation | Potential Impact on Peptides |
| Fluorinated β-amino acid | Ring opening and oxidation | Increased metabolic stability, altered secondary structure |
| Cyclic constrained amino acid | Derivatization of the amine and ring | Defined conformational constraints |
The primary amine of this compound is a versatile functional group that can be converted into a wide range of other functionalities. sigmaaldrich.comthermofisher.comthermoscientific.frchembk.com For example, diazotization followed by substitution can introduce halides, hydroxyl groups, or other functionalities at the 3-position of the oxane ring. Oxidation of the amine can lead to nitro or other nitrogen-oxide derivatives. These transformations significantly expand the synthetic utility of the parent compound, allowing for the introduction of diverse chemical handles for further elaboration or for tuning the electronic properties of the molecule. cymitquimica.com
Development of New Synthetic Methodologies Utilizing Fluorinated Oxacyclic Amines
The availability and unique reactivity of this compound and related fluorinated oxacyclic amines are driving the development of new synthetic methodologies. cymitquimica.comnih.gov Chemists are exploring novel ways to leverage the electronic effects of the gem-difluoro group to influence the reactivity of the amine and the oxane ring. This includes the development of stereoselective reactions that take advantage of the conformational constraints imposed by the fluorinated ring. Furthermore, the development of efficient, large-scale syntheses of these building blocks is crucial for their broader application in industrial settings.
Catalyst and Reagent Development
There is currently a lack of specific published literature detailing the development of catalysts or reagents derived directly from this compound. In principle, primary amines can be utilized in the development of organocatalysts or as ligands for transition metal catalysts. For instance, chiral amines are known to be effective in various asymmetric syntheses. The presence of the difluoro-substituted oxane ring could impart unique steric and electronic properties to a potential catalyst, influencing its reactivity and selectivity.
Novel Transformation Reactions
Detailed studies on novel transformation reactions involving this compound are not extensively documented in peer-reviewed literature. The primary amine functionality allows for a range of classical chemical transformations. These include, but are not limited to, N-alkylation, N-acylation, and reductive amination to introduce a variety of substituents.
The gem-difluoro moiety is a key structural feature. The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. nih.gov Research on other gem-difluoroalkenes has shown unique reactivity, though these often involve reactions that can lead to the elimination of a fluorine atom. nih.gov Specific investigations into transformation reactions that leverage the electronic effects of the gem-difluoro group in this compound to achieve novel chemical outcomes have yet to be reported in detail. The synthesis of related structures, such as 5-amino- and 5-hydroxy-3,3-difluoropiperidines, has been described, highlighting the interest in such fluorinated heterocyclic building blocks for medicinal chemistry. ku.dk
Applications in Chemical Library Synthesis for Discovery Researchenamine.net
The use of this compound as a scaffold in the synthesis of chemical libraries for drug discovery is a logical application, given the importance of fluorinated building blocks. researchgate.net Chemical libraries composed of diverse small molecules are essential for identifying new hit compounds in drug discovery programs. nih.gov Primary amines are versatile functional groups for library synthesis due to their reliable reactivity in a wide range of coupling reactions. researchgate.net
While the direct application of this compound in large-scale library synthesis for discovery research has not been specifically detailed in published studies, its structural motif is relevant to the construction of novel compound collections. The synthesis of derivatives of other amino-containing heterocyclic compounds for screening against various biological targets is a common approach in medicinal chemistry. mdpi.com For example, derivatives of other aminofurazans and triazines have been synthesized and evaluated for their potential as therapeutic agents. mdpi.com The incorporation of the 5,5-difluorooxane moiety could lead to libraries of compounds with novel properties, but specific examples and detailed findings of such libraries based on this scaffold are not currently available in the public domain.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes for Fluorinated Oxacyclic Amines
The demand for environmentally friendly and economically viable methods for producing complex molecules like 5,5-Difluorooxan-3-amine is driving innovation in synthetic chemistry. Key areas of development include the integration of green chemistry principles and the application of flow chemistry technologies.
Green Chemistry Approaches
Green chemistry aims to minimize or eliminate the use and generation of hazardous substances in chemical processes. scribd.comsciencedaily.com For the synthesis of fluorinated oxacyclic amines, this translates to several key strategies:
Use of Safer Reagents and Solvents: Traditional fluorination methods often employ hazardous reagents like elemental fluorine (F₂) or hydrogen fluoride (B91410) (HF). dovepress.com Future research will likely focus on the use of safer, solid fluorinating agents and the replacement of hazardous solvents with greener alternatives like ethanol (B145695) or even water. ucj.org.uaresearchgate.net The development of recyclable catalysts, such as those based on carbon nanotubes, also represents a promising avenue for more sustainable synthesis. ucj.org.ua
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core principle of green chemistry. acs.org This reduces waste and improves efficiency. Future synthetic routes will be designed to maximize atom economy, for instance, through cascade reactions that form multiple bonds in a single step. acs.org
Energy Efficiency: Microwave-assisted synthesis is an emerging technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. benthamscience.comresearchgate.net This approach offers homogeneous heating and better temperature control, leading to higher yields and fewer side products. benthamscience.com
A comparison of traditional versus green chemistry approaches for fluorinated compound synthesis is presented below:
| Feature | Traditional Methods | Green Chemistry Approaches |
| Fluorinating Agents | Often hazardous (e.g., F₂, HF) dovepress.com | Safer, solid reagents |
| Solvents | Often toxic and volatile | Benign solvents (e.g., ethanol, water) ucj.org.ua |
| Catalysts | Often single-use | Recyclable catalysts (e.g., carbon nanotubes) ucj.org.ua |
| Reaction Design | Often multi-step with significant waste | High atom economy, cascade reactions acs.org |
| Energy Input | Often requires prolonged heating | Energy-efficient methods (e.g., microwave synthesis) benthamscience.comresearchgate.net |
Flow Chemistry Applications
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of fluorinated compounds. nih.govrsc.org These benefits are particularly relevant for handling hazardous reagents and for scaling up production.
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions, which are common in fluorination chemistry. nih.govseqens.com This is a significant advantage when working with reagents like fluorine gas. unimi.it
Scalability: Scaling up a reaction in flow chemistry is typically more straightforward than in batch processes. google.com Instead of using larger and potentially more dangerous reactors, production can be increased by running the system for longer periods or by using multiple reactors in parallel. seqens.com
Gas-Liquid Reactions: Flow chemistry is particularly well-suited for reactions involving gases, such as direct fluorination with F₂ gas. The high surface-area-to-volume ratio in flow reactors facilitates efficient mixing of gas and liquid phases, leading to improved reaction efficiency. rsc.orgunimi.it
The table below summarizes the key advantages of flow chemistry for the synthesis of fluorinated heterocycles:
| Advantage | Description |
| Safety | Minimized reaction volumes reduce risks with hazardous reagents and exothermic reactions. nih.govseqens.com |
| Control | Precise control over temperature, pressure, and residence time leads to higher yields and selectivity. rsc.orggoogle.com |
| Efficiency | Enhanced mass and heat transfer accelerate reactions and reduce side products. rsc.orgamt.uk |
| Scalability | Straightforward scale-up by extending run time or parallelizing reactors. seqens.comgoogle.com |
| Gas Handling | Efficient mixing for gas-liquid reactions, crucial for direct fluorination. rsc.orgunimi.it |
Advanced Mechanistic Elucidation Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new ones. Future research on the synthesis of compounds like this compound will increasingly rely on sophisticated analytical techniques to probe reaction pathways in real-time and with high precision.
In Situ Spectroscopic Monitoring
FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can track changes in the functional groups of molecules throughout a reaction. mt.com For instance, in situ FTIR has been used to monitor surface reactions during the atomic layer etching of silicon nitride using hydrogen plasma and fluorine radicals. nih.gov Similarly, in situ Raman spectroscopy has been employed to follow the progress of mechanochemical fluorination reactions. beilstein-journals.org
NMR Spectroscopy: In situ NMR spectroscopy is a powerful tool for elucidating reaction mechanisms. For example, it has been used to study the cyclomanganation of fluorinated 2-phenylpyridine (B120327) derivatives, revealing the influence of additives on the reaction kinetics and thermodynamics. whiterose.ac.uk
X-ray and Neutron Diffraction: For solid-state reactions, in situ X-ray and neutron diffraction can provide detailed information about the crystal structures of intermediates and products as they form. acs.org This is particularly useful for understanding complex fluorination pathways in solid materials. acs.org
Isotopic Labeling Studies
Isotopic labeling is a classic yet powerful technique for tracing the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms.
Tracing Reaction Pathways: By replacing an atom with one of its isotopes (e.g., ¹⁸O for ¹⁶O, or ¹⁸F for ¹⁹F), researchers can follow the labeled atom's journey from reactant to product. This has been used to confirm the source of oxygen atoms in hydroxylation reactions involving C-F bond cleavage and to elucidate the mechanism of palladium-catalyzed allylic fluorination. nih.govacs.org
Kinetic Isotope Effects (KIEs): Measuring the change in reaction rate upon isotopic substitution can provide insights into the rate-determining step of a reaction and the nature of the transition state. acs.org For example, KIE studies have been instrumental in providing evidence for the existence of a symmetrical fluoronium ion intermediate in solution. acs.org
Radiolabeling for PET Imaging: The synthesis of ¹⁸F-labeled compounds for Positron Emission Tomography (PET) is a major application of isotopic labeling in fluorine chemistry. nih.gov Mechanistic studies using ¹⁸F are crucial for developing efficient and reliable methods for producing these important diagnostic agents. nih.gov For instance, isotopic labeling has been used to investigate the mechanism of Cu-catalyzed fluorination of diaryliodonium salts. acs.org
Integration of Machine Learning in Fluorinated Heterocycle Design and Synthesis
The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis, including the design and production of fluorinated heterocycles.
Predictive Modeling: Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yields and stereoselectivity. acs.org This can significantly reduce the amount of trial-and-error experimentation required to develop new synthetic routes.
De Novo Design: AI algorithms can be used for the de novo design of novel molecular structures with desired properties. whiterose.ac.uk By learning the rules of chemical synthesis, these algorithms can propose new, synthetically accessible fluorinated heterocycles with potential biological activity. whiterose.ac.ukdundee.ac.uk
Reaction Optimization: Machine learning can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize product yield and minimize byproducts. pubcompare.ai AI-driven platforms can compare experimental protocols from the literature to identify the most promising starting points for optimization. pubcompare.ai
Physicochemical Property Prediction: A significant challenge in drug discovery is predicting the properties of new molecules. Machine learning models are being developed to accurately predict key physicochemical properties like lipophilicity (LogP) and acidity/basicity (pKa) for fluorinated compounds, which is crucial for designing drug candidates with favorable pharmacokinetic profiles. researchgate.netresearchgate.net
The following table highlights the potential applications of machine learning in the synthesis of fluorinated heterocycles:
| Application | Description |
| Reaction Prediction | Predicts the outcome of new chemical reactions, saving time and resources. acs.org |
| Molecular Design | Generates novel, synthetically feasible fluorinated heterocycles with desired properties. whiterose.ac.ukdundee.ac.uk |
| Process Optimization | Optimizes reaction conditions to improve yield and purity. pubcompare.ai |
| Property Prediction | Accurately predicts key physicochemical properties of new compounds. researchgate.netresearchgate.net |
Expanding Synthetic Scope to New Fluorinated Oxacyclic Architectures
The foundational principles established in the synthesis of this compound have paved the way for broader explorations into novel fluorinated oxacyclic architectures. The strategic incorporation of fluorine atoms into cyclic ether frameworks can significantly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, making these scaffolds highly desirable in medicinal chemistry. tandfonline.comchim.itresearchgate.net Researchers are actively expanding the synthetic toolkit to create a diverse array of fluorinated oxacyclic structures by varying the position and number of fluorine substituents, altering the ring size, and introducing additional functionalization.
A primary area of development lies in the synthesis of tetrahydropyrans and other oxacycles with different fluorination patterns. While the gem-difluoro motif at the 5-position is a key feature of this compound, other substitution patterns are being explored to fine-tune molecular properties. For instance, the synthesis of 4-fluorotetrahydropyrans can be achieved through fluoro-Prins reactions. nih.gov This method involves the cyclization of a homoallylic alcohol with an aldehyde in the presence of a nucleophilic fluorine source. nih.gov The use of reagents like 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)/HF has shown to provide higher yields and diastereoselectivity compared to traditional reagents like pyridine/HF. nih.gov
Furthermore, the development of new fluorinating agents and catalytic systems is a major driver in expanding the synthetic scope. numberanalytics.commdpi.com Electrophilic fluorinating agents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are widely used to introduce fluorine into heterocyclic systems. numberanalytics.commdpi.comresearchgate.net For example, the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor® has been used to generate new fluorinated 3,6-dihydropyridines. researchgate.net In addition to electrophilic methods, nucleophilic and radical fluorination strategies are also being refined to access novel structures. numberanalytics.com
Ring-expansion and annulation strategies represent another frontier in the synthesis of new fluorinated oxacyclic architectures. chim.it Transition-metal catalyzed ring annulation methods offer new pathways to produce ring motifs with sp3 C-F bonds. chim.it For instance, a palladium-catalyzed [4+2] annulation has been reported for the synthesis of 3-fluoro-piperidines, a strategy that could be adapted for oxygen-containing rings. chim.it Recently, a copper-catalyzed method for inserting fluorinated carbenes into epoxides has been developed to generate α,α-difluorooxetanes, demonstrating the potential for creating smaller, strained fluorinated oxacycles. acs.org This method can also be extended to expand oxetanes into five-membered fluorinated furans. acs.org
The synthesis of fluorinated amines is also a key area of research, with methods being developed to introduce amine functionalities into various fluorinated scaffolds. nih.govalfa-chemistry.com Strategies such as the aminofluorination of fluorinated alkenes using an electrophilic fluorine source and a nitrogen source like acetonitrile (B52724) have proven effective for synthesizing α-CF3 and α-CF2H amines. rsc.org These methods could potentially be applied to fluorinated oxacyclic alkenes to generate novel amino-substituted architectures.
The table below summarizes some of the key compound classes and synthetic strategies being explored to expand beyond the this compound scaffold.
| Target Architecture | Key Synthetic Strategy | Fluorine Source/Reagent | Significance | Reference |
| Substituted 4-Fluorotetrahydropyrans | Fluoro-Prins Reaction | DMPU/HF | Access to different fluorination patterns and stereoisomers. | nih.gov |
| Fluorinated Dihydropyridines | Electrophilic Fluorination | Selectfluor® | Precursors to other functionalized fluorinated heterocycles. | researchgate.net |
| α,α-Difluorooxetanes | Copper-Catalyzed Carbene Insertion | Fluorinated Carbene Precursors | Access to smaller, strained fluorinated oxacyclic rings. | acs.org |
| α-CF3 and α-CF2H Amines | Aminofluorination of Alkenes | Selectfluor® / Acetonitrile | General method for introducing fluorinated amine functionalities. | rsc.org |
| Fluorinated Piperidines | Palladium-Catalyzed [4+2] Annulation | α-fluoro-β-ketoesters | Demonstrates potential for annulation strategies in heterocycle synthesis. | chim.it |
These ongoing research efforts highlight a clear trend towards the development of more diverse and complex fluorinated oxacyclic architectures. By combining established methods with novel catalytic systems and synthetic strategies, chemists are continuously expanding the accessible chemical space of these valuable building blocks for various applications, particularly in drug discovery. tandfonline.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
